2-(2-methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
CAS No.: 433315-05-0
Cat. No.: VC21491643
Molecular Formula: C19H22N2O5S
Molecular Weight: 390.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 433315-05-0 |
|---|---|
| Molecular Formula | C19H22N2O5S |
| Molecular Weight | 390.5g/mol |
| IUPAC Name | 2-(2-methoxyphenoxy)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide |
| Standard InChI | InChI=1S/C19H22N2O5S/c1-25-17-6-2-3-7-18(17)26-14-19(22)20-15-8-10-16(11-9-15)27(23,24)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22) |
| Standard InChI Key | LBAAGDURWZCZJU-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
| Canonical SMILES | COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the acetamide backbone and the attachment of the various functional groups. Common methods might include:
-
N-Acetylation: A process where an amine is converted into an acetamide.
-
Sulfonation: The introduction of a sulfonyl group, which could involve reacting with a sulfonyl chloride.
-
Etherification: The formation of the methoxyphenoxy group might involve an etherification reaction.
Research Findings and Data
Given the absence of specific research findings on this compound, we can look at related compounds for insights:
Future Directions
-
Synthesis Optimization: Developing efficient synthesis methods to produce this compound in high purity.
-
Biological Screening: Conducting in vitro and in vivo studies to assess its biological activity.
-
Structural Modifications: Exploring modifications to enhance its pharmacokinetic and pharmacodynamic properties.
Given the limitations in the current literature, these steps would be crucial in advancing our understanding of this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume